An In-depth Technical Guide to 2-(Methylthio)cyclohexanone: Synthesis, Characterization, and Synthetic Utility
An In-depth Technical Guide to 2-(Methylthio)cyclohexanone: Synthesis, Characterization, and Synthetic Utility
Introduction
2-(Methylthio)cyclohexanone, with CAS number 52190-35-9, is a versatile synthetic intermediate that holds significant potential for researchers, particularly those in the fields of organic synthesis and drug development.[1] This α-thio ketone combines the reactivity of a cyclohexanone ring with the unique properties imparted by the methylthio substituent at the α-position. This guide provides a comprehensive technical overview of 2-(Methylthio)cyclohexanone, covering its chemical and physical properties, detailed synthetic protocols, thorough characterization, and exploration of its reactivity and applications as a precursor to valuable heterocyclic scaffolds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in a laboratory setting. The key properties of 2-(Methylthio)cyclohexanone are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 52190-35-9 | [1] |
| Molecular Formula | C₇H₁₂OS | [1] |
| Molecular Weight | 144.24 g/mol | [1] |
| Appearance | Liquid | |
| Density | 1.069 g/mL at 25 °C | |
| Boiling Point | 45 °C at 10.1 mmHg | |
| Refractive Index | n20/D 1.508 | |
| Solubility | Information not readily available, but expected to be soluble in common organic solvents. |
Synthesis of 2-(Methylthio)cyclohexanone
The synthesis of 2-(Methylthio)cyclohexanone can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two common and effective methods are detailed below.
Method 1: Sulfenylation of Cyclohexanone Enolate
This is a widely employed method that involves the generation of a cyclohexanone enolate followed by its reaction with an electrophilic sulfur source, such as dimethyl disulfide.[2] The regioselectivity of the enolate formation is a critical factor in this synthesis.
Reaction Mechanism:
Figure 1: Synthesis of 2-(Methylthio)cyclohexanone via enolate sulfenylation.
Experimental Protocol:
-
Enolate Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is prepared at low temperature (typically -78 °C). Cyclohexanone, dissolved in anhydrous THF, is then added dropwise to the LDA solution. The reaction mixture is stirred at this temperature for a period to ensure complete enolate formation. The rationale for using a strong, hindered base like LDA is to achieve rapid and quantitative deprotonation, minimizing self-condensation side reactions of the cyclohexanone.[3]
-
Sulfenylation: To the freshly prepared enolate solution, a solution of dimethyl disulfide in anhydrous THF is added dropwise at -78 °C. The reaction is allowed to proceed at this temperature for a specified time before being gradually warmed to room temperature.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography to yield pure 2-(Methylthio)cyclohexanone.
Method 2: Nucleophilic Substitution of an α-Halogenated Cyclohexanone
This method involves the reaction of an α-halocyclohexanone, such as 2-chlorocyclohexanone, with a sulfur nucleophile like sodium thiomethoxide.[4] This approach is a classic example of a nucleophilic substitution reaction.
Reaction Mechanism:
Figure 2: Synthesis via nucleophilic substitution of 2-chlorocyclohexanone.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 2-chlorocyclohexanone is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Nucleophilic Addition: Sodium thiomethoxide is added to the solution. The reaction mixture is then stirred, and if necessary, gently heated to facilitate the substitution reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and poured into water. The aqueous mixture is then extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography.
Spectroscopic Characterization
The identity and purity of synthesized 2-(Methylthio)cyclohexanone are confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. The methyl protons of the thioether group typically appear as a singlet. The proton at the α-carbon (C2) will be a multiplet, and the protons of the cyclohexanone ring will appear as a series of complex multiplets in the aliphatic region.
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the seven carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield chemical shift. The carbon atom attached to the sulfur will also have a specific chemical shift, as will the methyl carbon of the thioether group and the four methylene carbons of the cyclohexanone ring.[5]
| ¹³C NMR Peak Assignment (Predicted) | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~205 - 220 |
| C-S | ~50 - 60 |
| CH₂ (ring) | ~20 - 40 |
| S-CH₃ | ~15 - 25 |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(Methylthio)cyclohexanone is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This peak is typically observed in the region of 1700-1725 cm⁻¹. Other characteristic peaks include C-H stretching vibrations for the alkyl groups and C-S stretching, which is generally weak and can be difficult to assign definitively.[6]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-(Methylthio)cyclohexanone will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of both the ketone and the thioether functionalities. Common fragmentation pathways include α-cleavage adjacent to the carbonyl group and cleavage of the C-S bond.[7]
Reactivity and Synthetic Applications
The presence of both a carbonyl group and an α-methylthio group makes 2-(Methylthio)cyclohexanone a valuable and reactive building block in organic synthesis.
Reactions at the Carbonyl Group
The carbonyl group undergoes typical ketone reactions such as reduction, Grignard additions, and Wittig reactions. The stereoselectivity of these reactions can be influenced by the adjacent methylthio group.
Reactions at the α-Carbon
The α-proton is acidic and can be removed by a base to form an enolate, allowing for further functionalization at this position.
Precursor to Heterocycles
A significant application of 2-(Methylthio)cyclohexanone is its use as a precursor for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals.
-
Synthesis of Pyridines: α-Thio ketones can be utilized in the synthesis of substituted pyridines through condensation reactions with enamines or other suitable nitrogen-containing precursors.[8][9][10]
-
Synthesis of Thiophenes: 2-(Methylthio)cyclohexanone can serve as a starting material for the construction of thiophene rings through various cyclization strategies.[11][12]
Synthetic Workflow Example:
Figure 3: General workflow for the synthesis of pyridine derivatives.
Safety and Handling
2-(Methylthio)cyclohexanone is classified as a skin, eye, and respiratory irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(Methylthio)cyclohexanone is a readily accessible and highly useful synthetic intermediate. Its unique combination of a reactive carbonyl group and an α-thioether functionality provides a gateway to a wide range of chemical transformations. This guide has provided a detailed overview of its synthesis, characterization, and synthetic utility, particularly as a precursor to valuable heterocyclic systems. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of this compound can unlock new avenues for the efficient synthesis of complex molecular targets.
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A schematic overview of the two-step synthesis of 2-(Methylthio)cyclohexanone from cyclohexanone.
